Cas no 97519-39-6 (ceftibuten)

ceftibuten structure
ceftibuten structure
Product Name:ceftibuten
Numero CAS:97519-39-6
MF:C15H14N4O6S2
MW:410.424860477448
CID:61902
PubChem ID:91246917
Update Time:2025-05-21

ceftibuten Proprietà chimiche e fisiche

Nomi e identificatori

    • ceftibuten
    • Ceftibuten-13C3
    • Sch 39720
    • 7432S
    • antibiotic7432s
    • Ceftibutene
    • cephalosporin7432-s
    • cephem
    • cis-ceftibutin
    • s7432
    • Sch-39720
    • 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
    • Antibiotic 7432S
    • Cedax
    • Ceftibuten (SCH 39720)
    • Cephalosporin 7432-S
    • cis-Ceftibuten
    • S 7432
    • NCGC00178501-01
    • D00922
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
    • Ceftibutenum
    • (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Keimax
    • DB01415
    • C08117
    • Ceftibuten hydrate
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K11124378-002-01-0
    • CHEMBL1605
    • AKOS005146205
    • J01DA39
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • Q419521
    • EN300-21702502
    • CHEBI:3510
    • Tox21_111446
    • C3391
    • SBI-0206740.P001
    • CEFTIBUTEN [VANDF]
    • ACHN383
    • CEFTIBUTEN [MI]
    • MFCD00864918
    • ACHN-383
    • SR-05000001989-1
    • Ceftibutene [INN-French]
    • BSPBio_002733
    • UNII-IW71N46B4Y
    • BRD-K11124378-001-04-6
    • Ceftibuten (USAN/INN)
    • 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
    • CEFTIBUTEN [USAN]
    • HMS2093K18
    • IW71N46B4Y
    • Ceftibutenum (INN-Latin)
    • Ceftibutene (INN-French)
    • BRD-K11124378-335-01-4
    • Pharmakon1600-01505207
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID4045925
    • NSC-758925
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • Ceftibuten, Antibiotic for Culture Media Use Only
    • AB01563048_01
    • Ceftibuteno
    • CEFTIBUTIN [VANDF]
    • CEFTIBUTEN [WHO-DD]
    • HY-B0698
    • Ceftibuteno [INN-Spanish]
    • PF-07612577 component PF-06264006
    • PF-06264006
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 97519-39-6
    • BRD-K11124378-335-02-2
    • DTXCID2025925
    • NCGC00178501-04
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • NCGC00095137-01
    • BDBM50370586
    • CCG-39440
    • CEFTIBUTEN [INN]
    • Ceftem
    • CAS-97519-39-6
    • HMS1922L17
    • NSC 758925
    • 7432-S
    • Ceftibutin
    • AKOS015854930
    • Ceftibuteno (INN-Spanish)
    • Ceftibuten [USAN:INN:BAN]
    • 97519-39-6 (free)
    • SR-05000001989
    • NS00001036
    • NSC758925
    • SCHEMBL37054
    • Ceftibutenum [INN-Latin]
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
    • C-2550
    • Ceprifran
    • HMS3715P10
    • SPECTRUM1505207
    • GTPL12029
    • Spectrum5_001558
    • MDL: N/A
    • Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
    • Chiave InChI: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
    • Sorrisi: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

Proprietà calcolate

  • Massa esatta: 410.03500
  • Massa monoisotopica: 410.03547653g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 755
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 12
  • XLogP3: -0.3
  • Superficie polare topologica: 217Ų

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.8±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 966.4°C at 760 mmHg
  • Punto di infiammabilità: >110°(230°F)
  • Indice di rifrazione: 1.762
  • Solubilità: Soluble in aqueous solutions. Also soluble in DMSO
  • PSA: 216.46000
  • LogP: 0.86180

ceftibuten Informazioni sulla sicurezza

ceftibuten Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C876079-10mg
Ceftibuten
97519-39-6 98%
10mg
¥840.60 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C876079-50mg
Ceftibuten
97519-39-6 98%
50mg
¥3,405.60 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-10mg
Ceftibuten
97519-39-6 98%
10mg
¥453.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-50mg
Ceftibuten
97519-39-6 98%
50mg
¥1857.00 2023-09-09
Chemenu
CM190446-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6 98%
100mg
$361 2023-01-06
Biosynth
FC176429-2 mg
Ceftibuten
97519-39-6
2mg
$121.28 2023-01-04
Biosynth
FC176429-5 mg
Ceftibuten
97519-39-6
5mg
$181.95 2023-01-04
Biosynth
FC176429-10 mg
Ceftibuten
97519-39-6
10mg
$242.60 2023-01-04
Biosynth
FC176429-25 mg
Ceftibuten
97519-39-6
25mg
$546.00 2023-01-04
Biosynth
FC176429-50 mg
Ceftibuten
97519-39-6
50mg
$849.00 2023-01-04

ceftibuten Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran ,  Water ;  10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  20 °C; 1 h, 30 °C; rt → 20 °C
Riferimento
A green method for preparation of Ceftibuten
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Silica ;  1.2 h, 80 °C
Riferimento
Method for preparing ceftibuten
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten
Bernasconi, Ermanno; Lee, Junning; Sogli, Loris; Walker, Derek, Organic Process Research & Development, 2002, 6(2), 169-177

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis of cephalosporin derivatives for treating bacterial infections
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
The synthesis of 3-hydroxycephalosporin compounds
Li, Minghai; Wang, Wei; Jiang, Ning, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  40 min, < 15 °C
Riferimento
Method for synthesizing ceftibutene
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
Riferimento
Preparation method of Ceftibuten
, China, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Process for the preparation of 3-sulfonyloxy-3-cephem compounds
, Japan, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetylacetone ,  Aluminum chloride ,  Hydrochloric acid Solvents: Anisole ,  Water
Riferimento
Process for the preparation of cephem compounds
, Japan, , ,

Metodo di produzione 13

Condizioni di reazione
Riferimento
Preparation of trans isomer of ceftibuten
, China, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Preparation of diazabicyclooctane derivative as β-lactamase inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
Riferimento
Method for refining high-purity ceftibuten using acetonitrile and activated carbon
, China, , ,

Metodo di produzione 16

Condizioni di reazione
Riferimento
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
Riferimento
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
Preparation of 2-aminothiazole-4-acetic acids
, India, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
An improved process for the manufacture of 3-hydroxy-3-cephem derivatives
, India, , ,

ceftibuten Raw materials

ceftibuten Preparation Products

ceftibuten Letteratura correlata

Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd